molecular formula C22H18ClN3O3 B2918652 2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole CAS No. 282523-32-4

2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole

Cat. No. B2918652
CAS RN: 282523-32-4
M. Wt: 407.85
InChI Key: SYPPKYPGGJPUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole, also known as 4-Chloro-6-nitro-1H-benzimidazole, is a synthetic compound with a wide range of potential applications in scientific research. It is used in various laboratory experiments to study the biochemical and physiological effects of the compound.

Scientific Research Applications

Organic Magnetic Materials

A study on benzimidazole-based organic magnetic materials highlights the role of hydrogen bonds in these compounds. It was found that certain benzimidazole derivatives form dimeric pairs with N−H hydrogen bond donors and N−O acceptors, which contrast to other similar compounds that form hydrogen-bonded chains. These interactions are crucial for their magnetic properties, suggesting applications in the development of organic magnetic materials (Ferrer et al., 2001).

Antimicrobial and Antitumor Applications

Several studies have synthesized novel derivatives of benzimidazole with varying substituents to explore their biological activities. These compounds have shown promising antimicrobial and antitumor activities against different cancer cell lines and bacterial strains. The variations in substituents on the benzimidazole ring significantly affect their biological efficacy, indicating their potential in developing new antimicrobial and anticancer agents (Racané et al., 2006), (Sanjeeva Reddy et al., 2010).

Antitubercular Properties

Investigations into the structure-activity relationships of nitroimidazoles have identified key determinants of their antitubercular properties. These studies contribute to the understanding of how modifications to the imidazole ring and its substituents can enhance the bactericidal properties against Mycobacterium tuberculosis, offering insights into the development of new antitubercular drugs (Kim et al., 2009).

Agricultural Applications

In agricultural sciences, benzimidazole derivatives like carbendazim have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules to improve their release profiles and decrease their environmental and human toxicity. These advancements in fungicide delivery systems highlight the potential of benzimidazole compounds in agricultural applications, offering more effective and safer plant disease management solutions (Campos et al., 2015).

properties

IUPAC Name

2-(4-chlorophenyl)-1-[(3,5-dimethylphenyl)methoxy]-6-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3/c1-14-9-15(2)11-16(10-14)13-29-25-21-12-19(26(27)28)7-8-20(21)24-22(25)17-3-5-18(23)6-4-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPPKYPGGJPUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole

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